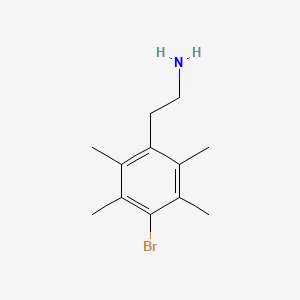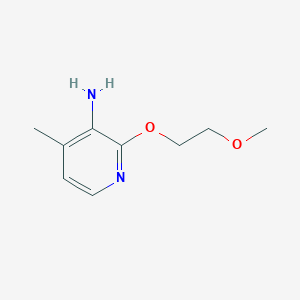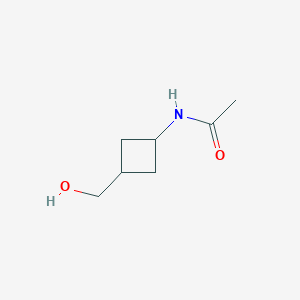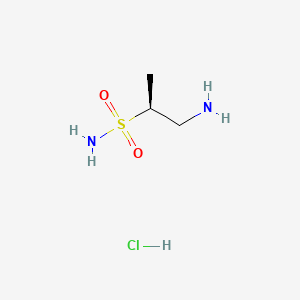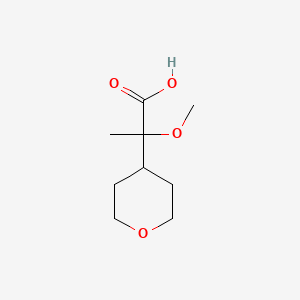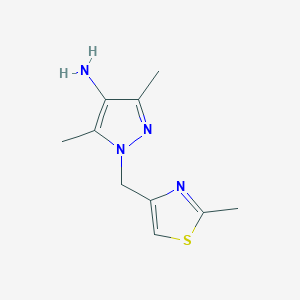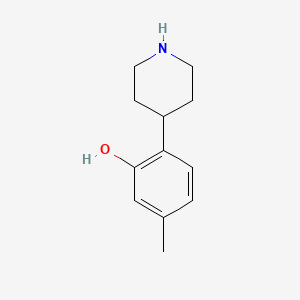
5-Methyl-2-(piperidin-4-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(piperidin-4-yl)phenol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(piperidin-4-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often involve high pressure and temperature to facilitate the formation of the piperidine ring.
Industrial Production Methods: Industrial production of piperidine derivatives, including this compound, often employs multicomponent reactions and catalytic hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-2-(piperidin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum is often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
5-Methyl-2-(piperidin-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(piperidin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, piperidine derivatives have been shown to inhibit tubulin polymerization, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A natural piperidine derivative with anti-inflammatory and anticancer activities.
Uniqueness: 5-Methyl-2-(piperidin-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenolic groups contribute to its reactivity and potential therapeutic applications, distinguishing it from other piperidine derivatives .
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
5-methyl-2-piperidin-4-ylphenol |
InChI |
InChI=1S/C12H17NO/c1-9-2-3-11(12(14)8-9)10-4-6-13-7-5-10/h2-3,8,10,13-14H,4-7H2,1H3 |
Clave InChI |
YLPKXNUIHRRNKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2CCNCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


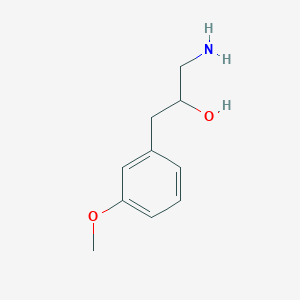
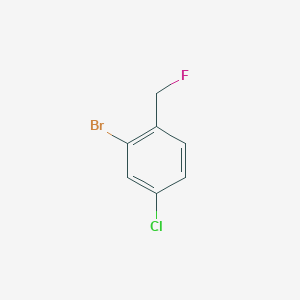
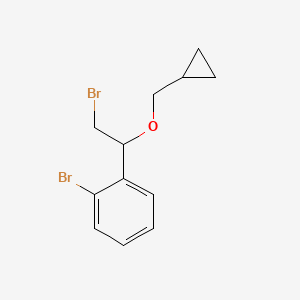
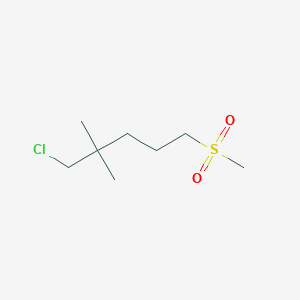
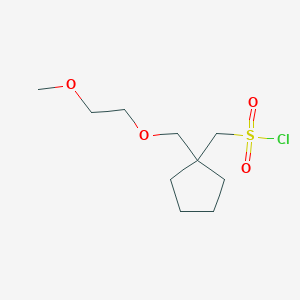
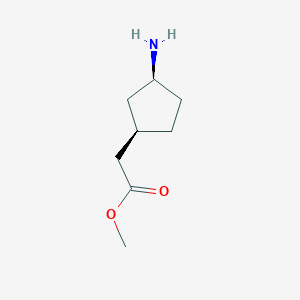
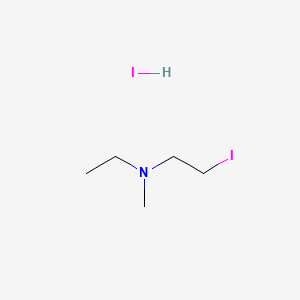
![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)
